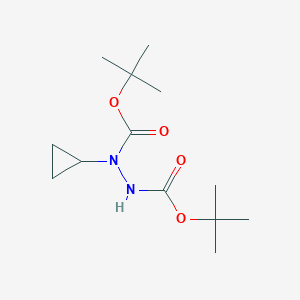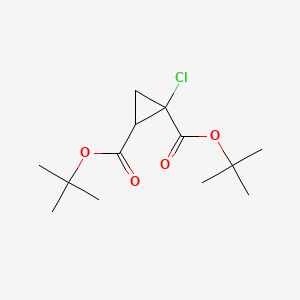
1-(1-Benzyl-pyrrolidin-3-yl)-cyclopropylamine
Descripción general
Descripción
1-(1-Benzyl-pyrrolidin-3-yl)-cyclopropylamine, otherwise known as 1-benzylpiperidine or 1-benzylpyrrolidine, is an organic compound derived from pyrrolidine and benzyl chloride. It is a colorless liquid with a characteristic odor and is used in the synthesis of a variety of drugs and other compounds. The compound was first reported in the literature in the early 1950s and has been the subject of much research since then.
Aplicaciones Científicas De Investigación
Catalytic Intramolecular Hydroamination
Bender and Widenhoefer (2005) investigated the intramolecular hydroamination of unactivated olefins, including benzyl-pyrrolidin-derivatives, using a platinum-catalyzed process. This method demonstrates excellent functional group compatibility and low moisture sensitivity, suggesting potential applications in organic synthesis (Bender & Widenhoefer, 2005).
Titanium-Mediated Synthesis of Cyclopropylamines
Bertus and Szymoniak (2007) presented a titanium-mediated synthesis method for primary cyclopropylamines from nitriles and Grignard reagents. Their research highlights a straightforward process for preparing cyclopropylamines, including those with benzyl-pyrrolidin structures, applicable in the creation of complex organic molecules (Bertus & Szymoniak, 2007).
Cytochrome P450-catalyzed Oxidation Studies
Cerny and Hanzlik (2006) explored the oxidation of benzyl-cyclopropylamine by cytochrome P450 enzymes. This study is significant for understanding the metabolic fate and enzymatic interactions of such compounds (Cerny & Hanzlik, 2006).
Photophysical and Theoretical Studies
Hussein et al. (2018) conducted a study on the regio- and stereoselective synthesis of spiro[indoline-3,2′-pyrrolidines], incorporating benzylamine and analyzing their photophysical properties. This research contributes to the understanding of the photophysical and electronic properties of benzyl-pyrrolidin derivatives (Hussein et al., 2018).
Synthesis of Functionalized Spiro Compounds
Filatov et al. (2017) reported on the synthesis of functionalized spiro compounds, including spiro[cyclopropa[a]pyrrolizines] and spiro[3-azabicyclo[3.1.0]hexane]oxindoles, using cyclopropenes and benzylamine-derived azomethine ylides. These spiro compounds have potential applications in medicinal chemistry (Filatov et al., 2017).
Propiedades
IUPAC Name |
1-(1-benzylpyrrolidin-3-yl)cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c15-14(7-8-14)13-6-9-16(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIWGPQILYTQHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2(CC2)N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















